N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide is a complex organic compound notable for its potential applications in medicinal chemistry. The compound features multiple functional groups, including amide linkages and aromatic rings, which contribute to its biochemical properties. Due to its structural characteristics, it is classified as an aromatic amide and can be explored for various biological activities.
The compound can be synthesized through various organic chemistry techniques, utilizing readily available precursors. Its synthesis and characterization have been reported in scientific literature, highlighting its relevance in pharmaceutical research.
This compound is classified under:
The synthesis of N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide typically involves multi-step organic reactions. The following methods are commonly employed:
The reaction conditions often involve:
The molecular structure of N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide can be represented as follows:
The compound's structural data can be summarized in a table:
Property | Value |
---|---|
Molecular Formula | C20H22Cl2N2O |
Molecular Weight | 373.31 g/mol |
IUPAC Name | N-(4-chlorophenyl)-4-[...]-3-methylbenzamide |
SMILES | CC1=CC(=CC=C1)C(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3 |
N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action of N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide is primarily related to its interactions with biological targets:
Research indicates that compounds of similar structure often demonstrate significant activity against cancer cell lines and may interact with protein targets involved in cell signaling pathways.
The physical properties of N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide include:
Chemical properties include:
N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide has potential applications in:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2